![molecular formula C21H23N3O4 B5302263 methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate](/img/structure/B5302263.png)
methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate, also known as MABP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its biological activities.
Mécanisme D'action
The exact mechanism of action of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been shown to activate the opioid receptors, which are involved in pain perception.
Biochemical and Physiological Effects:
methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, the limitations of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate include its low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has not been fully evaluated, which could limit its use in clinical applications.
Orientations Futures
There are several potential future directions for research on methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate. One area of interest is the development of new formulations of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate that improve its solubility and bioavailability. Another area of interest is the evaluation of the toxicity of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate in animal models and in vitro assays. Finally, further research is needed to fully understand the mechanism of action of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate and its potential use in the treatment of neurological disorders and cancer.
Méthodes De Synthèse
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate can be synthesized using a multi-step process that involves the reaction of 4-benzoylpiperazine with 3-nitrobenzoyl chloride followed by reduction of the resulting compound with sodium dithionite. The final step involves acetylation of the amine group with acetic anhydride and methylation with dimethyl sulfate.
Applications De Recherche Scientifique
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
methyl 3-acetamido-4-(4-benzoylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15(25)22-18-14-17(21(27)28-2)8-9-19(18)23-10-12-24(13-11-23)20(26)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVRAVCPKDHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(acetylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.